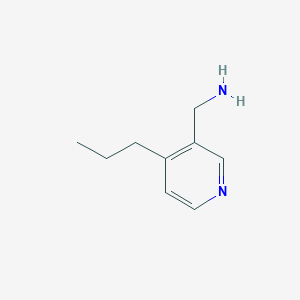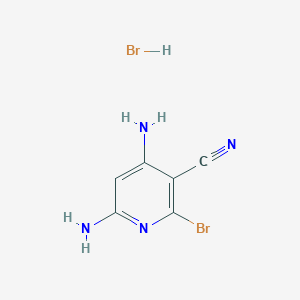
(Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is a coordination complex that features a central ruthenium ion coordinated to two 2,2’-bipyridine ligands, one pyridine ligand, and one acetonitrile ligand. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridine in the presence of acetonitrile. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Various ligands in the presence of a base such as triethylamine
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
科学的研究の応用
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium has a wide range of scientific research applications:
作用機序
The mechanism by which (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium exerts its effects involves metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligands, creating an excited state that can participate in various chemical reactions. This excited state is crucial for its applications in photocatalysis and photodynamic therapy .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound has three 2,2’-bipyridine ligands and is known for its strong luminescence and electrochemical properties
Ruthenium(II)-2,2’-bipyridine/1,10-phenanthroline complexes: These complexes incorporate different polypyridyl ligands and exhibit varied photophysical and electrochemical behaviors.
Uniqueness
(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. The presence of acetonitrile and pyridine ligands allows for unique substitution reactions and enhances its versatility in catalysis and other applications .
特性
分子式 |
C27H24N6Ru |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
acetonitrile;pyridine;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/2C10H8N2.C5H5N.C2H3N.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-5-3-1;1-2-3;/h2*1-8H;1-5H;1H3; |
InChIキー |
YTVZBQKNAJEHQV-UHFFFAOYSA-N |
正規SMILES |
CC#N.C1=CC=NC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















